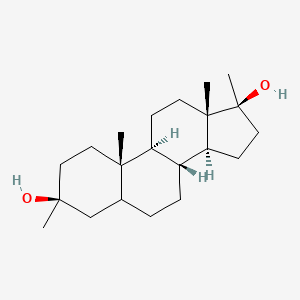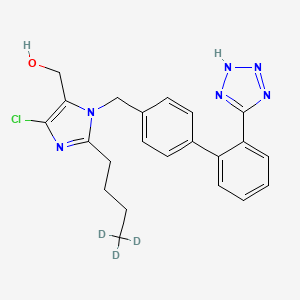
Losartan-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat hypertension and diabetic nephropathy. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d3 involves the incorporation of deuterium atoms into the losartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
化学反应分析
Types of Reactions
Losartan-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of losartan to its active metabolite, EXP3174.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents like lithium aluminum hydride.
Substitution: Often requires catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major product formed from the oxidation of this compound is EXP3174, which is a more potent angiotensin II receptor antagonist. Other reactions may yield various intermediates and by-products depending on the conditions used .
科学研究应用
Losartan-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of losartan.
Biology: Helps in understanding the biological pathways and interactions of losartan in the body.
Medicine: Used in clinical studies to evaluate the efficacy and safety of losartan in treating hypertension and related conditions.
Industry: Employed in the development and quality control of pharmaceutical formulations containing losartan.
作用机制
Losartan-d3 exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, which is involved in the regulation of blood pressure. By inhibiting the binding of angiotensin II to this receptor, this compound reduces vasoconstriction and aldosterone secretion, leading to lower blood pressure. The molecular targets include the AT1 receptor and various signaling pathways associated with the renin-angiotensin-aldosterone system .
相似化合物的比较
Similar Compounds
- Irbesartan
- Valsartan
- Telmisartan
- Olmesartan
- Candesartan
Comparison
Losartan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, this compound offers similar therapeutic benefits but with enhanced tracing capabilities in research settings. Irbesartan and losartan, for example, have shown differences in efficacy and safety profiles, with irbesartan being more potent in reducing blood pressure .
属性
CAS 编号 |
1030936-74-3 |
|---|---|
分子式 |
C22H23ClN6O |
分子量 |
425.9 g/mol |
IUPAC 名称 |
[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3 |
InChI 键 |
PSIFNNKUMBGKDQ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


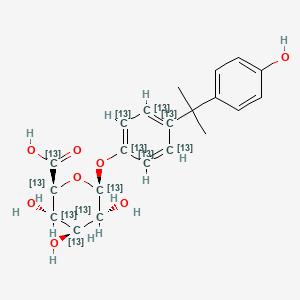
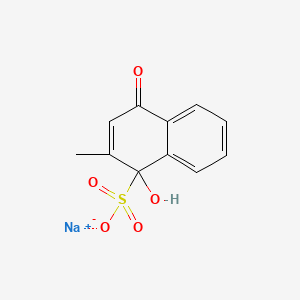
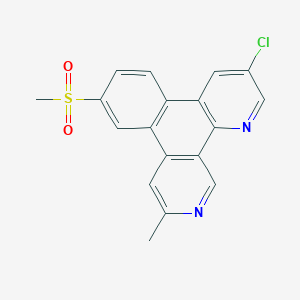
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
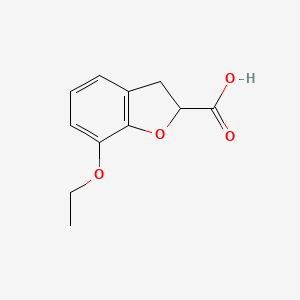
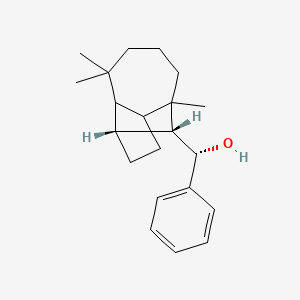
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

